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Ammonium dodecyl sulfate

Cat. No.: B1164933
CAS No.: 68081-96-9
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Description

Ammonium dodecyl sulfate (ADS) is an anionic surfactant with the chemical formula C₁₂H₂₉NO₄S and a molar mass of 283.43 g/mol . It is the ammonium salt of dodecyl sulfate, characterized by a twelve-carbon alkyl chain (hydrophobic tail) and a sulfate head group (hydrophilic head) neutralized by an ammonium ion . This amphiphilic structure allows the compound to reduce surface tension and form micelles above its critical micelle concentration, facilitating the emulsification and solubilization of non-polar materials in aqueous solutions . This reagent offers significant value in biochemical research, particularly in protein analytics. Studies have demonstrated its utility as a superior alternative to sodium dodecyl sulfate (SDS) for protein sample preparation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) . The ammonium counterion minimizes the formation of cation adducts that can degrade spectral resolution, resulting in improved mass accuracy and clearer data for proteins, especially those with molecular masses up to approximately 25 kDa . Furthermore, cell extracts solubilized with ADS are compatible with standard SDS-polyacrylamide gel electrophoresis (SDS-PAGE) protocols, making it a versatile tool for proteomics workflows . This compound is also employed in material science and colloid chemistry as a model surfactant for investigating self-assembly phenomena, micelle formation, and detergency mechanisms . It typically appears as a white to light yellow viscous liquid or paste with a density of approximately 1.02 g/mL at 20°C . It is readily soluble in water but can be susceptible to hydrolysis under extreme pH conditions . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal care applications . It may cause skin and eye irritation . Researchers should consult the Safety Data Sheet and wear appropriate personal protective equipment, including gloves and eye protection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10-16-Alkylalcoholsulfuricacid B1164933 Ammonium dodecyl sulfate CAS No. 68081-96-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;dodecyl sulfate
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InChI

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3
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InChI Key

BTBJBAZGXNKLQC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]
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Molecular Formula

C12H26O4S.H3N, C12H29NO4S
Record name AMMONIUM LAURYL SULFATE
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Related CAS

151-41-7 (Parent)
Record name Ammonium lauryl sulfate
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DSSTOX Substance ID

DTXSID2027462
Record name Ammonium dodecyl sulfate
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Molecular Weight

283.43 g/mol
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Physical Description

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999), Liquid, Clear liquid; [HSDB] Light yellow liquid; [CAMEO] Commercial material is liquid; Pure material is light yellow solid; [CHEMINFO] Opaque yellow liquid (30% aqueous solution); [MSDSonline]
Record name AMMONIUM LAURYL SULFATE
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Record name Sulfuric acid, monododecyl ester, ammonium salt (1:1)
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Density

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name AMMONIUM LAURYL SULFATE
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Color/Form

Clear liquid

CAS No.

2235-54-3, 68081-96-9
Record name AMMONIUM LAURYL SULFATE
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Record name Ammonium dodecyl sulfate
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Synthetic Pathways and Advanced Purification Methodologies for Ammonium Dodecyl Sulfate

Established Reaction Mechanisms for Ammonium (B1175870) Dodecyl Sulfate (B86663) Synthesis

The synthesis of ammonium dodecyl sulfate is predominantly a two-step process. The first and most critical step is the sulfation of dodecyl alcohol (also known as dodecanol (B89629) or lauryl alcohol), which forms the intermediate, dodecyl sulfuric acid. The second step is the neutralization of this acidic intermediate to produce the final ammonium salt.

Step 1: Sulfation of Dodecyl Alcohol The primary reaction involves the introduction of a sulfate group onto the dodecyl alcohol molecule. This is typically achieved using a strong sulfating agent. The two most common industrial agents for this electrophilic reaction are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H).

Using Sulfur Trioxide (SO₃): This is the most direct and widely used industrial method, particularly in continuous processes like falling film reactors. enviro.wikicabb-chemicals.com Dodecyl alcohol reacts with a gaseous mixture of sulfur trioxide and air to form dodecyl sulfuric acid. enviro.wiki The reaction is highly exothermic and requires careful temperature control to prevent side reactions. enviro.wiki

Reaction: CH₃(CH₂)₁₀CH₂OH + SO₃ → CH₃(CH₂)₁₀CH₂OSO₃H

Using Chlorosulfonic Acid (ClSO₃H): This method is also effective and involves the reaction of dodecyl alcohol with chlorosulfonic acid. nih.gov A significant drawback of this route is the production of hydrochloric acid (HCl) as a corrosive byproduct, which must be scrubbed from the reaction off-gas. chemithon.com

Reaction: CH₃(CH₂)₁₀CH₂OH + ClSO₃H → CH₃(CH₂)₁₀CH₂OSO₃H + HCl

Step 2: Neutralization The resulting dodecyl sulfuric acid is a strong acid and is hydrolytically unstable; therefore, it must be promptly neutralized to form the stable salt. enviro.wikichemithon.com For the synthesis of this compound, this is achieved by reacting the dodecyl sulfuric acid with ammonia (B1221849) (NH₃) or an aqueous solution of ammonium hydroxide (B78521) (NH₄OH). nih.gov

Reaction: CH₃(CH₂)₁₀CH₂OSO₃H + NH₃ → CH₃(CH₂)₁₀CH₂OSO₃NH₄

This neutralization is an acid-base reaction that yields the final product, this compound.

Optimization of Synthetic Parameters for Enhanced Yield and Purity

The efficiency of this compound synthesis and the purity of the final product are highly dependent on the precise control of several key reaction parameters. Optimization focuses on maximizing the conversion of the fatty alcohol while minimizing the formation of unwanted by-products, such as unreacted alcohol and ethers.

Key parameters include:

Molar Ratio of Reactants: The stoichiometry between the sulfating agent and the alcohol is critical. A slight excess of the sulfating agent is often used to ensure complete conversion of the alcohol, but a large excess can lead to side reactions and product degradation. chemithon.com Excellent product quality can be achieved when the sulfonation process is controlled to within 1% of the desired molar ratio. chemithon.com

Temperature Control: Sulfation is a highly exothermic reaction. astm.org Effective heat removal is essential to prevent charring, discoloration, and the formation of by-products. Industrial processes using falling film reactors provide a large surface area for heat exchange, allowing for precise temperature control. enviro.wiki The neutralization step is also exothermic and typically maintained within a specific temperature range to prevent hydrolysis of the product.

Reaction Time: In continuous processes, the residence time in the reactor is carefully controlled to ensure complete reaction without allowing for product degradation.

The following interactive table summarizes typical optimized parameters for the sulfation stage of dodecyl sulfate synthesis.

ParameterOptimized Value/ConditionRationale
Sulfating Agent Gaseous Sulfur Trioxide (SO₃)High reactivity, clean reaction with no inorganic acid by-products. cabb-chemicals.com
Molar Ratio (SO₃:Alcohol) ~1.03:1 to 1.04:1Ensures complete alcohol conversion while minimizing over-sulfation and by-product formation. chemithon.com
Reaction Temperature 30°C - 45°CPrevents thermal degradation and side reactions. enviro.wiki
Reactor Type Continuous Falling Film ReactorProvides excellent heat and mass transfer, allowing for precise temperature control and short reaction times. enviro.wiki
Neutralization Temperature 45°C - 65°CPrevents hydrolysis of the alkyl sulfuric acid intermediate.

Comparative Analysis of Synthetic Routes for Dodecyl Sulfates: Mechanistic and Efficiency Considerations

Several reagents can be used for the sulfation of dodecyl alcohol, each with distinct mechanistic advantages and disadvantages related to efficiency, cost, and environmental impact. The most common industrial methods involve sulfur trioxide and chlorosulfonic acid.

Sulfur Trioxide (SO₃): This is the preferred reagent for large-scale industrial production. cabb-chemicals.com It reacts directly with the alcohol, and when used in a continuous process with air, it is highly efficient and generates no inorganic waste streams. cabb-chemicals.com The process requires significant capital investment for the SO₃ generation and handling equipment but is cost-effective at high volumes. chemithon.com

Chlorosulfonic Acid (ClSO₃H): This is a very rapid and stoichiometric reactant that can be used in simpler batch equipment. chemithon.com However, it is more expensive than SO₃ and produces an equimolar amount of corrosive hydrogen chloride (HCl) gas, which requires disposal or recovery, adding to the process complexity and cost. chemithon.com

Sulfamic Acid (NH₂SO₃H): This reagent offers a milder and more specific sulfation method. chemithon.com It reacts with alcohols to directly form the ammonium salt, eliminating the separate neutralization step. chemithon.com Its primary advantages are its ease of handling as a solid and its selectivity, as it sulfates alcohol groups without reacting with aromatic rings. chemithon.com However, sulfamic acid is a significantly more expensive reagent, limiting its use to smaller-scale or specialty applications. chemithon.com

The following interactive table provides a comparative overview of these sulfating agents.

FeatureSulfur Trioxide (SO₃)Chlorosulfonic Acid (ClSO₃H)Sulfamic Acid (NH₂SO₃H)
Reaction By-product NoneHydrogen Chloride (HCl) chemithon.comNone
Reaction Steps 2 (Sulfation + Neutralization)2 (Sulfation + Neutralization)1 (Directly forms ammonium salt) chemithon.com
Reactivity Very High, Exothermic astm.orgHigh, ExothermicMild chemithon.com
Process Type Continuous (e.g., Falling Film) enviro.wikiBatch or ContinuousBatch chemithon.com
Relative Cost Low (reagent), High (capital) chemithon.comMedium chemithon.comHigh chemithon.com
Key Advantage Clean process, cost-effective at scale. cabb-chemicals.comRapid, stoichiometric reaction. chemithon.comMild, selective, one-step to ammonium salt. chemithon.com
Key Disadvantage High capital cost, hazardous reagent. chemithon.comCorrosive HCl by-product. chemithon.comHigh reagent cost. chemithon.com

High-Purity Isolation and Characterization Techniques for Research-Grade this compound

The production of research-grade this compound requires meticulous purification to remove impurities such as unreacted dodecyl alcohol, inorganic salts (like ammonium sulfate), and other organic by-products.

Isolation and Purification: The primary method for purifying alkyl sulfates is recrystallization . researchgate.net This technique is based on the principle that the solubility of the desired compound and its impurities differ in a given solvent system, particularly with changes in temperature. libretexts.org For dodecyl sulfates, a common approach involves dissolving the crude product in a hot solvent, such as an ethanol-water mixture, and allowing it to cool slowly. researchgate.net As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the solvent. researchgate.netlibretexts.org The purified crystals are then isolated by filtration. researchgate.net This process may be repeated several times to achieve the desired level of purity. researchgate.net

Characterization Techniques: Once purified, the identity and purity of the research-grade compound must be confirmed using analytical methods.

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the key functional groups within the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the alkyl C-H bonds, the S=O and S-O stretching vibrations of the sulfate group, and the N-H bonds of the ammonium cation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. nih.gov The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous verification of the dodecyl chain and its attachment to the sulfate headgroup.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the sample, which can be compared against the theoretical values calculated from the chemical formula (C₁₂H₂₉NO₄S) to assess purity.

Surface Tension Measurement: A common method to assess the purity of a surfactant is to measure the surface tension of its aqueous solutions as a function of concentration. A pure surfactant will show a smooth decrease in surface tension until the critical micelle concentration (CMC) is reached, after which it remains constant. The presence of surface-active impurities, like residual dodecyl alcohol, is often indicated by a distinct minimum in the surface tension curve near the CMC. researchgate.net

Self Assembly Phenomena and Supramolecular Architectures of Ammonium Dodecyl Sulfate Systems

Micellization Dynamics and Critical Micelle Concentration Determination in Aqueous Media

The formation of micelles is a dynamic equilibrium process that occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). Below the CMC, ADS molecules exist predominantly as monomers in the solution. As the concentration increases and reaches the CMC, the monomers spontaneously aggregate to form micelles. justagriculture.in This process significantly alters the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which form the basis for determining the CMC. justagriculture.inalfa-chemistry.com

Several methods are employed to determine the CMC of surfactants like ADS. The surface tension method involves measuring the surface tension of the solution at various surfactant concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC. alfa-chemistry.com The conductivity method is suitable for ionic surfactants like ADS, where a change in the slope of the conductivity versus concentration plot signifies micelle formation. alfa-chemistry.com Fluorescence spectroscopy, another sensitive technique, utilizes fluorescent probes that exhibit different fluorescence characteristics in the polar aqueous environment and the nonpolar micellar core, allowing for the determination of the CMC. alfa-chemistry.com Light scattering techniques can also be used, as the formation of larger micellar aggregates leads to a significant increase in light scattering intensity. justagriculture.inslideshare.net

A reported CMC value for ammonium (B1175870) dodecyl sulfate (B86663) at 303 K is 7.1 × 10⁻³ M. researchgate.net

Influence of Environmental Variables on Critical Micelle Concentration

The CMC of ammonium dodecyl sulfate is not a fixed value but is influenced by various environmental factors, including temperature, the presence of electrolytes, and other additives. wikipedia.orgaatbio.com

Temperature: The effect of temperature on the CMC of ADS is not linear. Typically, the CMC value decreases to a minimum and then increases as the temperature rises, exhibiting a U-shaped behavior. researchgate.net This is attributed to two opposing effects: at lower temperatures, an increase in temperature enhances the hydrophobic effect, favoring micellization and thus lowering the CMC. However, at higher temperatures, the disruption of the structured water molecules around the hydrophilic head groups becomes more significant, which disfavors micellization and leads to an increase in the CMC. researchgate.netaatbio.com

Electrolytes: The addition of electrolytes to an aqueous solution of ADS generally leads to a decrease in its CMC. aatbio.com The presence of counter-ions from the electrolyte reduces the electrostatic repulsion between the negatively charged sulfate head groups of the ADS molecules in a micelle. This shielding effect facilitates the aggregation of surfactant monomers at a lower concentration. aatbio.comnih.gov

Organic Additives: The presence of organic molecules can also affect the CMC. Some organic compounds can be incorporated into the micelles, which can either stabilize or destabilize the micellar structure, thereby altering the CMC. aatbio.com For instance, substances that disrupt the hydrogen bonding of water can increase the CMC. aatbio.com

Thermodynamic Parameters of Micellization: Gibbs Free Energy, Enthalpy, and Entropy

The process of micellization can be described by thermodynamic parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the driving forces behind micelle formation. researchgate.net

The Gibbs free energy of micellization (ΔG°mic) for ionic surfactants is typically negative, indicating that micellization is a spontaneous process. researchgate.net For anionic surfactants like ADS, the values are generally in the range of -23 to -42 kJ mol⁻¹ at 298.15 K. researchgate.net The spontaneity of micelle formation is primarily driven by the hydrophobic effect, which involves the transfer of the hydrophobic tails of the surfactant from the aqueous environment to the nonpolar interior of the micelle. wikipedia.org

The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the surfactant and the temperature. For many ionic surfactants, the micellization process is endothermic at lower temperatures and becomes exothermic at higher temperatures. cdnsciencepub.com The temperature dependence of the CMC can be used to calculate ΔH°mic using the van't Hoff equation. acs.org

The entropy of micellization (ΔS°mic) is generally positive and is the main driving force for micellization, particularly at lower temperatures. nih.gov The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic chains of the surfactant monomers when they aggregate to form micelles. This increase in the entropy of the solvent outweighs the decrease in entropy from the aggregation of the surfactant molecules themselves. umcs.pl

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic cdnsciencepub.com

Thermodynamic ParameterTypical Value/Sign for Anionic SurfactantsPrimary Contribution
ΔG°mic (Gibbs Free Energy)Negative (-23 to -42 kJ mol⁻¹ at 298.15 K) researchgate.netIndicates a spontaneous process. researchgate.net
ΔH°mic (Enthalpy)Can be positive or negative depending on temperature. cdnsciencepub.comRelated to the energetics of transferring the surfactant from the bulk solution to the micelle.
ΔS°mic (Entropy)Positive nih.govPrimarily driven by the hydrophobic effect and the release of structured water molecules. umcs.pl

Investigation of Micellar Structures and Morphologies

Above the CMC, this compound molecules aggregate to form micelles that can adopt various shapes and sizes depending on factors such as concentration, temperature, and the presence of additives. researchgate.net

In dilute aqueous solutions, ADS typically forms spherical micelles. semanticscholar.org However, as the concentration of the surfactant increases, transitions to other morphologies, such as ellipsoidal or cylindrical micelles, can occur. researchgate.net Small-angle neutron scattering (SANS) is a powerful technique used to investigate the size and structure of these micelles. researchgate.netsemanticscholar.org For ADS solutions, SANS data have indicated that the micelles are spherical at concentrations up to 100 mM. researchgate.net Above this concentration, a transition from spherical to oblate ellipsoidal micelles has been observed. researchgate.net

Micellar Clustering and Aggregation Behavior

At higher surfactant concentrations, individual micelles can interact and form clusters or larger aggregates. alfa-chemistry.com The interactions between micelles are influenced by electrostatic forces, van der Waals forces, and hydration forces. For ionic surfactants like ADS, the electrostatic repulsion between the charged head groups on the micellar surface is a significant factor. aatbio.com As the surfactant concentration increases, the intermicellar distance decreases, leading to more compact packing of the micelles. semanticscholar.org The aggregation number, which is the average number of surfactant molecules in a single micelle, can also change with concentration and other environmental conditions. nih.gov

Phase Behavior of this compound Systems

The phase behavior of surfactant-water systems can be complex, with the formation of various liquid crystalline phases at higher surfactant concentrations. rsc.orgacs.org These phases are characterized by a higher degree of order compared to the micellar solutions. Common lyotropic liquid crystal phases include the hexagonal, lamellar, and cubic phases. nih.gov For systems containing dodecyl sulfate surfactants, the hexagonal phase consists of long cylindrical micelles packed in a hexagonal array, while the lamellar phase is composed of bilayers of surfactant molecules separated by layers of water. rsc.orgresearchgate.net The specific phases formed by this compound and their transition boundaries depend on both the concentration and the temperature. researchgate.netcopernicus.orgnih.gov

Mixed Surfactant Systems Involving this compound

The properties of surfactant solutions can be significantly enhanced by mixing two or more different types of surfactants. These mixed systems often exhibit synergistic effects, where the performance of the mixture is better than that of the individual components. nih.govacs.org Synergism can manifest as a lower CMC, enhanced surface activity, and the formation of different aggregated structures compared to the single-surfactant systems. acs.orgresearchgate.net

When an anionic surfactant like this compound is mixed with a nonionic or a cationic surfactant, the interactions between the different head groups play a crucial role in the self-assembly behavior. researchgate.net In anionic-nonionic mixtures, the presence of the nonionic surfactant can reduce the electrostatic repulsion between the anionic head groups, leading to a lower CMC and the formation of mixed micelles. researchgate.net In anionic-cationic mixtures, strong electrostatic attractions between the oppositely charged head groups can lead to the formation of vesicles or other complex aggregates, and in some cases, precipitation. acs.org The properties of these mixed systems can be tailored by adjusting the mixing ratio of the surfactants to achieve desired performance characteristics for various applications. nih.gov

Synergistic and Antagonistic Interactions in Mixed Micellization

The mixing of surfactants can lead to synergistic or antagonistic effects on properties like the critical micelle concentration (CMC). researchgate.net Synergism, often observed in mixtures of anionic and cationic surfactants, results in a mixed CMC that is lower than that of the individual components, indicating favorable interactions that promote micellization. researchgate.netresearchgate.net Antagonistic interactions, conversely, can lead to a higher mixed CMC.

The interaction between anionic and nonionic surfactants can also exhibit synergism. nih.govresearchgate.net For instance, mixing sodium dodecyl sulfate (SDS), an analog of ADS, with nonionic surfactants like Tween20 or BrijL23 leads to the formation of mixed micelles. nih.gov The addition of SDS to a nonionic surfactant solution generally lowers the CMC, indicating synergistic interactions. researchgate.net

Conversely, antagonistic interactions have been noted between surfactants that have similar headgroups but differ in their chain structures. researchgate.net The presence of other molecules, such as polymers, can also influence these interactions. For example, the addition of sodium poly(styrene sulfonate) can eliminate synergism and introduce antagonism in certain mixed surfactant systems. researchgate.net

Surfactant SystemInteraction TypeKey FindingReference
This compound (ADS) + Octadecyl Trimethyl Ammonium Chloride (OTAC)SynergisticReduced Critical Micelle Concentration (CMC); Interaction parameter (β) of -5 indicates attractive forces. researchgate.netkoreascience.kr
Anionic + Cationic Surfactants (General)Strongly SynergisticStrong interactions are typical due to attraction between oppositely charged headgroups. researchgate.net
Ionic + Nonionic Surfactants (General)Moderately SynergisticMixing interactions are typically moderately synergistic. researchgate.net
Surfactants with Similar Headgroups, Different ChainsAntagonisticAntagonistic interactions have been observed in these systems. researchgate.net

Formation and Characterization of Mixed Micelles and Vesicles

The combination of this compound with other surfactants, particularly those with an opposite charge, can lead to the spontaneous formation of various aggregates, including mixed micelles and vesicles. researchgate.netkoreascience.kr The morphology of these aggregates is highly dependent on the molar ratio of the components and the total surfactant concentration. researchgate.net

In mixtures of ADS and cationic octadecyl trimethyl ammonium chloride (OTAC), mixed micelles are formed at low total surfactant concentrations (< 0.2 wt%). researchgate.netkoreascience.kr The structure and size of these aggregates have been investigated using techniques such as small-angle neutron scattering (SANS), dynamic light scattering (DLS), and pulsed-gradient spin-echo (PGSE) NMR. semanticscholar.org SANS and DLS data for pure ADS solutions show that the micelles are spherical, with a size of approximately 41 Å for a 10 mM solution, and this spherical shape is maintained at concentrations up to 300 mM. semanticscholar.org For mixed anionic/cationic systems, the composition of the mixed micelles can be nearly equimolar. researchgate.net

The formation of vesicles in mixed anionic-cationic systems is a well-documented phenomenon. nih.gov These systems can spontaneously form vesicles due to the pairing of the oppositely charged surfactant ions, which then act as a double-tailed zwitterionic surfactant. nih.gov The formation of vesicles from micelles can be induced by various stimuli, including changes in concentration, temperature, or the introduction of additives. rsc.orgdiva-portal.orgnih.gov Upon dilution, micellar solutions of some mixed surfactant systems can transform into unilamellar bilayer vesicles and disks. diva-portal.org

Characterization of these self-assembled structures relies on a suite of analytical techniques. Surface tensiometry and electrical conductometry are used to determine the mixed critical micelle concentration (CMC) and thermodynamic properties of micellization. researchgate.netkoreascience.kr SANS is a powerful tool for determining the size, shape, and internal structure of micelles and vesicles. nih.govsemanticscholar.org DLS provides information on the hydrodynamic radius of the aggregates, while transmission electron microscopy (TEM) and cryogenic-TEM (cryo-TEM) allow for direct visualization of the aggregate morphology, confirming the presence of spherical micelles or larger vesicular structures. pku.edu.cnresearchgate.net

SystemAggregate TypeConcentration/ConditionSize/StructureCharacterization TechniqueReference
This compound (ADS)Spherical Micelle10 mM41 ÅSANS semanticscholar.org
This compound (ADS)Spherical Micelle100-300 mM~25 ÅDLS semanticscholar.org
ADS + Octadecyl Trimethyl Ammonium Chloride (OTAC)Mixed Micelle< 0.2 wt%-Surface Tensiometry, Conductometry researchgate.netkoreascience.kr
Anionic + Cationic Surfactants (General)VesiclesVariesSpontaneously formedGeneral Observation nih.gov

Interplay with Oppositely Charged Surfactant Counterions

In mixtures of anionic and cationic surfactants, the interaction is not limited to the surfactant ions themselves; the respective counterions also play a crucial role. For this compound, the ammonium ion (NH₄⁺) is the counterion. When mixed with a cationic surfactant like dodecyltrimethylammonium (B156365) bromide (DTAB), the bromide ion (Br⁻) is the counterion. nih.gov

The strong electrostatic attraction between the oppositely charged surfactant headgroups (e.g., dodecyl sulfate and dodecyltrimethylammonium) is the primary driver for the formation of mixed aggregates. nih.gov This interaction can be so favorable that it leads to a significant enhancement of surfactant adsorption at interfaces, even at bulk concentrations far below the individual CMCs. nih.gov This cooperative effect is quantitatively explained by the favorable Coulomb interaction between the headgroups. nih.gov

Counterions stabilize micelles by binding to the surface and screening the electrostatic repulsion between the similarly charged headgroups. researchgate.net In mixed anionic/cationic systems, the release of these counterions into the bulk solution upon the formation of a more neutral mixed aggregate contributes entropically to the favorability of the process. The binding affinity of different counterions to the micellar surface varies. Studies on dodecyl sulfate surfactants with various counterions (e.g., Sodium, Cesium, Ammonium, Tetraalkylammonium) show that the nature of the counterion significantly affects properties like the CMC and micelle aggregation number. csun.educsun.edu For instance, the micelle ionization degree, which reflects the extent of counterion binding, is different for various dodecyl sulfates. csun.edu

Advanced Self-Assembly Structures and Controlled Morphogenesis

Beyond the formation of simple spherical or mixed micelles, this compound systems can be manipulated to form more complex, higher-order structures. The transition between different morphologies, such as from micelles to vesicles, can be controlled by tuning various experimental parameters, demonstrating a sophisticated level of controlled morphogenesis.

Formation of Vesicles and Higher-Order Aggregates

Vesicles are enclosed bilayer structures that can form spontaneously in aqueous mixtures of oppositely charged surfactants, such as systems containing dodecyl sulfate anions. nih.govresearchgate.netacs.org The formation is driven by the assembly of anion-cation surfactant pairs, which pack into a bilayer structure rather than a curved micelle. nih.gov This transition from micelles to vesicles (MVT) is a key example of controlled morphogenesis in surfactant solutions.

Several factors can induce the MVT:

Concentration: In some systems, simple dilution of a concentrated micellar solution can trigger the transformation into vesicles. diva-portal.orgnih.gov

Temperature: Temperature changes can induce a reversible MVT. rsc.org In certain cationic/anionic surfactant mixtures, an increase in temperature can cause cylindrical micelles to transform into vesicles, a process often accompanied by an increase in the solution's turbidity. rsc.orgpku.edu.cn This transition is attributed to temperature-induced variations in dehydration, electrostatic interactions, and hydrophobic interactions. rsc.org

Additives: The addition of certain organic molecules can induce the MVT. pku.edu.cn For example, apolar hydrocarbons like n-hexane and n-dodecane, as well as polar additives like n-octanol, can trigger the transition from micelles to vesicles in mixed cationic-anionic surfactant systems. pku.edu.cn

Surfactant Composition: The molar ratio of the anionic and cationic surfactants is a critical parameter. Vesicles typically form within a specific range of compositions where the net charge of the mixed aggregate is close to neutral, favoring the formation of planar bilayers. acs.org

The dynamics of vesicle formation can be complex, sometimes involving a sequence of fast and slow processes. uri.edu Initially, nonequilibrium mixed aggregates may form rapidly, which then slowly relax toward their final equilibrium vesicle size and composition. uri.edu Conversely, the breakup of vesicles back into mixed micelles can be a rapid, single-step process. uri.edu

Surfactant-Induced Self-Assembly of Nanostructures

The self-assembling properties of surfactants like this compound can be harnessed to direct the formation of nanostructures. The micelles or vesicles act as soft templates, controlling the morphology and synthesis of various nanomaterials. researchgate.net

In this approach, the surfactant aggregates provide a confined environment or an organized interface where precursor materials can react or assemble. The size, shape, and surface chemistry of the surfactant template dictate the corresponding properties of the resulting nanostructure. For instance, the mixing of anionic and cationic surfactants can be used to control morphology through the action of the micellar soft template. researchgate.net

While specific examples focusing solely on this compound as a template are not detailed in the provided search results, the principle is well-established for its close analog, sodium dodecyl sulfate (SDS). For example, SDS micelles have been used to control the interlayer spacing and specific capacity of layered double hydroxides. researchgate.net The ability to transition between different aggregate morphologies, such as micelles and vesicles, provides a versatile platform for creating a diverse range of nanostructures. By carefully controlling the conditions to favor a specific supramolecular architecture (micelle, rod, vesicle), one can template the synthesis of nanoparticles, nanowires, or hollow nanostructures, respectively. This bottom-up approach is a cornerstone of nanoscience, enabling the fabrication of materials with tailored properties for advanced applications.

Interfacial Science and Adsorption Behavior of Ammonium Dodecyl Sulfate

Adsorption Mechanisms at Fluid-Fluid Interfaces (e.g., Air-Water Interface)

The primary mechanism for the adsorption of ammonium (B1175870) dodecyl sulfate (B86663) at the air-water interface is the reduction of the system's free energy. The hydrophobic dodecyl tail is expelled from the aqueous phase, orienting itself towards the air, while the hydrophilic sulfate headgroup remains in contact with the water. This process is spontaneous and leads to a decrease in the surface tension of the water. wikipedia.orgacs.org

The adsorption process can be described by the following key stages:

Diffusion to the Sublayer: Initially, individual ADS monomers diffuse from the bulk solution to the region just beneath the interface.

Adsorption at the Interface: The monomers then penetrate the interface, with the dodecyl chains extending into the vapor phase and the sulfate headgroups remaining hydrated.

Interfacial Interactions: As the surface concentration of ADS increases, interactions between the adsorbed molecules become more significant. These include van der Waals forces between the hydrophobic tails and electrostatic interactions between the charged headgroups. The presence of counterions (ammonium ions) in the interfacial region helps to screen the repulsion between the negatively charged sulfate groups, allowing for a more densely packed monolayer. researchgate.net

A notable feature of the ammonium dodecyl sulfate monolayer is its hydration level. Molecular dynamics simulations have shown that ammonium ions (NH₄⁺) directly compete with water molecules to form hydrogen bonds with the dodecyl sulfate headgroup. rsc.org This results in the this compound monolayer being the least hydrated among those formed with other monovalent counterions like lithium, sodium, or cesium. rsc.org

Dynamics of Interfacial Layer Formation and Structure

The formation of an adsorbed layer of this compound at an interface is a dynamic process. The rate of adsorption is initially controlled by the diffusion of ADS monomers from the bulk solution to the interface. As the interface becomes more populated, the adsorption rate may be influenced by an energy barrier due to electrostatic repulsion from already adsorbed molecules.

The structure of the adsorbed layer evolves with increasing surface concentration. At low concentrations, the ADS molecules lie relatively far apart, behaving like a two-dimensional gas. As the concentration increases, they form a more ordered "liquid-expanded" state and eventually a "liquid-condensed" state, where the molecules are tightly packed. The addition of oppositely charged surfactants can further enhance this packing, leading to a transition to a more condensed state. researchgate.net

While specific structural data for this compound monolayers are not extensively reported, studies on similar dodecyl sulfate surfactants provide insights. For instance, the thickness and volume fraction of a sodium dodecyl sulfate layer at a polystyrene/water interface have been shown to increase until reaching a plateau above the critical micelle concentration (CMC), with an area per molecule of approximately 42 Ų. acs.org The structure of alkali dodecyl sulfate monolayers at the air/water interface has been observed to be influenced by the counterion, with the effective separation between the surfactant layer and the aqueous phase increasing in the sequence from Lithium to Sodium to Cesium. acs.org

Influence of Counterions on Interfacial Water Features and Ordering

The counterion plays a crucial role in modulating the structure of water at the interface of a dodecyl sulfate monolayer. The ammonium ion (NH₄⁺), in particular, has a significant and distinct effect due to its ability to participate in hydrogen bonding.

Molecular dynamics simulations have revealed that NH₄⁺ ions directly interact with the sulfate headgroup of the dodecyl sulfate anion (DS⁻). rsc.org This interaction involves the formation of hydrogen bonds between the hydrogen atoms of the ammonium ion and the oxygen atoms of the sulfate group. This direct binding has a profound impact on the hydration of the monolayer. The NH₄⁺ ions effectively displace water molecules from the immediate vicinity of the headgroup. rsc.org

As a result, the this compound monolayer is the least hydrated when compared to monolayers with other alkali metal counterions such as Li⁺, Na⁺, and Cs⁺. rsc.org This reduced hydration at the interface can influence a range of properties, including the stability of foams and emulsions, and the nature of interactions with other molecules at the interface.

The table below summarizes the comparative effects of different monovalent counterions on the hydration of dodecyl sulfate monolayers, as indicated by molecular dynamics simulations.

CounterionInteraction with DS⁻ HeadgroupHydration of Monolayer
NH₄⁺ Forms direct hydrogen bondsLeast hydrated
Cs⁺ Strongly bound, weakly hydratedDisplaces water from hydration shell
Na⁺ Moderately strong interactionMore hydrated than LiDS
Li⁺ Strong interaction, less hydrated than Na⁺Less hydrated than NaDS

This table is generated based on findings from molecular dynamics simulations comparing the effects of different counterions on dodecyl sulfate monolayers. rsc.org

Interactions with Solid Substrates and Adsorption Isotherms

The adsorption of dodecyl sulfate surfactants onto solid substrates is a complex process influenced by the nature of the solid surface, the solution pH, and the ionic strength. While specific adsorption isotherm data for this compound is not widely available in the reviewed literature, extensive research on sodium dodecyl sulfate (SDS) provides a framework for understanding this behavior.

The adsorption of dodecyl sulfates onto charged surfaces is primarily driven by a combination of electrostatic and hydrophobic interactions.

On positively charged surfaces: Anionic surfactants like dodecyl sulfate readily adsorb due to strong electrostatic attraction.

On negatively charged surfaces: Adsorption can still occur despite electrostatic repulsion, driven by hydrophobic interactions between the surfactant tails and the surface, or between the tails of adsorbed surfactant molecules.

The adsorption process is often described by isotherms, which relate the amount of adsorbed surfactant to its equilibrium concentration in the solution at a constant temperature. Common models include the Langmuir and Freundlich isotherms. mdpi.com For instance, the adsorption of SDS on modified cellulose (B213188) with quaternary ammonium groups was found to fit the Langmuir isotherm, suggesting monolayer adsorption with a maximum capacity of 32.5 mg/g under specific conditions (pH 7, 60°C). mdpi.comwikipedia.org

The adsorption of SDS on various substrates often exhibits a multi-stage process, which can be generalized as follows:

Adsorption RegionSurfactant ConcentrationPrimary Driving Force
I LowElectrostatic attraction (on oppositely charged surfaces)
II IntermediateFormation of hemimicelles (surface aggregates) via hydrophobic interactions
III Near CMCFormation of a complete monolayer or bilayer
IV Above CMCAdsorption reaches a plateau

This table describes the general four-region adsorption isotherm model for ionic surfactants on solid substrates.

The presence of the ammonium counterion would be expected to influence the packing and structure of the adsorbed layer on a solid surface, similar to its effect at the air-water interface. However, without specific experimental data for this compound, a direct quantitative comparison is not possible.

Advanced Spectroscopic and Analytical Characterization of Ammonium Dodecyl Sulfate Systems

Small-Angle Neutron Scattering (SANS) for Structural Elucidation of Micellar Solutions

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and interaction of colloidal aggregates, such as micelles, in solution. ias.ac.in The method involves scattering a monochromatic neutron beam off the sample and measuring the scattered intensity as a function of the scattering angle. ias.ac.in This provides structural information on the scale of 1 to 100 nanometers.

In the study of ammonium (B1175870) dodecyl sulfate (B86663) micellar solutions, SANS can provide key structural parameters. For anionic surfactants like ADS, research indicates that micelles transition from spherical to ellipsoidal or even rod-like shapes as the surfactant concentration or ionic strength of the solution increases. researchgate.netresearchgate.net SANS data analysis, often employing models like the Hayter-Penfold model for charged micelles, allows for the determination of the micelle's aggregation number (Ns), the semi-major and semi-minor axes of ellipsoidal micelles, and the fractional charge of the micelle. researchgate.net

Studies on the closely related sodium dodecyl sulfate (SDS) show that the addition of counterions can screen the electrostatic repulsion between the headgroups, promoting micellar growth. researchgate.netrsc.org The effectiveness of the counterion in promoting this growth is related to its hydrated radius. rsc.org While specific SANS studies detailing the structure of pure ADS micelles are not as prevalent in the literature as those for SDS, the principles are directly applicable. Research on aqueous ADS solutions indicates that micelles are spherical up to a concentration of 100 mM, after which they transition to an oblate ellipsoid shape. researchgate.net

Table 1: Micellar Parameters for Dodecyl Sulfate Surfactants Determined by SANS
Surfactant SystemConcentrationMicelle ShapeAggregation Number (Ns)Reference Finding
Ammonium Dodecyl Sulfate (ADS)&lt; 100 mMSphereNot SpecifiedMicelles maintain a spherical structure at lower concentrations. researchgate.net
This compound (ADS)&gt; 100 mMOblate EllipsoidNot SpecifiedA transition to an ellipsoidal shape occurs at higher concentrations. researchgate.net
Sodium Dodecyl Sulfate (SDS)0.3 MEllipsoidal~110Serves as an analogue for ADS behavior without added salt. rsc.org
SDS + 0.1 M NH4Br0.3 MLarger Ellipsoid>110The ammonium counterion is effective at promoting micellar growth. rsc.org

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Water Analysis

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, second-order nonlinear optical technique used to probe the molecular structure and orientation at interfaces. aps.orgresearchgate.net It is particularly valuable for studying the air-water interface, providing insights into the arrangement of surfactant molecules and the organization of adjacent water molecules. acs.org

For this compound, SFG can selectively probe the vibrational modes of the sulfate headgroup (S-O stretches) and the alkyl tail (C-H stretches) at the air-water interface. researchgate.net The intensity and polarization of the SFG signal provide information about the average orientation and ordering of these functional groups. Studies on dodecyl sulfate surfactants have shown that the orientation of the sulfate headgroup remains relatively constant across a range of concentrations, from below the critical micelle concentration (CMC) to well above it. researchgate.netrsc.org

Furthermore, SFG is highly sensitive to the structure of interfacial water. The adsorption of ADS molecules at the air-water interface disrupts the hydrogen-bonding network of water. acs.org SFG spectra in the O-H stretching region can reveal changes in the orientation and bonding environment of water molecules, indicating how the polar sulfate headgroups of ADS interact with and reorient the interfacial water layer. researchgate.netacs.org

Dynamic Light Scattering (DLS) for Self-Assembly and Micelle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in suspension, typically in the sub-micron range. malvernpanalytical.comunchainedlabs.com The method works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. malvernpanalytical.com These fluctuations are used to determine the translational diffusion coefficient, which is then converted to a hydrodynamic diameter using the Stokes-Einstein equation.

DLS is ideally suited for characterizing the self-assembly of this compound into micelles. horiba.com Once ADS molecules aggregate to form micelles, these structures are large enough to be detected and sized by DLS. The technique can be used to determine the critical micelle concentration (CMC) by monitoring the scattered light intensity, which shows a significant increase upon micelle formation.

The primary output of a DLS measurement is the hydrodynamic diameter of the micelles and the polydispersity of the size distribution. Research has shown that for ADS, the size of the micelles can be determined at various surfactant concentrations. researchgate.net Like other ionic surfactants, the micelle size of ADS can be influenced by factors such as concentration and the presence of salts, which affect the electrostatic interactions between the surfactant headgroups. nih.gov

Table 2: Representative Hydrodynamic Diameters of Surfactant Micelles Measured by DLS
SurfactantConcentrationConditionHydrodynamic Diameter (nm)Reference Finding
This compound (ADS)Above CMCAqueous Solution~3-5 nmEncapsulation of drugs can cause swelling of ADS-containing mixed micelles to over 30 nm. researchgate.net
Sodium Dodecyl Sulfate (SDS)~10x CMCAqueous Solution~1.6 nmProvides a baseline size for a similar anionic surfactant. nih.gov
Sodium Dodecyl Sulfate (SDS)~10x CMC0.1 M NaClNot SpecifiedAddition of salt leads to an increase in micelle size. nih.gov

Conductometric and Volumetric Studies for Micellization Parameters

Conductometric and volumetric methods are fundamental techniques for determining the micellization parameters of ionic surfactants like this compound. These methods are valued for their reliability and straightforward implementation.

Conductivity measurements are used to determine the critical micelle concentration (CMC). In an aqueous solution, ADS dissociates into dodecyl sulfate anions and ammonium cations. Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant. However, once micelles begin to form, the mobility of the surfactant ions decreases because the aggregated ions and their bound counterions are less mobile than the free ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is identified as the CMC. nih.gov

Volumetric studies , such as high-precision densimetry, can also provide information about micellization. The apparent molar volume of the surfactant changes upon micelle formation. By plotting the apparent molar volume against concentration, a change in slope can be observed around the CMC, allowing for its determination. These measurements can also be used to calculate thermodynamic parameters associated with micellization.

Chromatographic Methods for Quantitative Analysis and Degradation Product Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis of this compound and the identification of related impurities or degradation products. nih.gov

For the quantitative analysis of ADS, reversed-phase HPLC is often employed. However, since ADS lacks a strong UV chromophore, detection can be challenging. Alternative detection methods are typically used, including:

Evaporative Light Scattering Detection (ELSD): A universal detector that is suitable for non-volatile analytes like ADS. thermofisher.com

Charged Aerosol Detection (CAD): Another universal detection method that provides a more uniform response than ELSD. thermofisher.com

Suppressed Conductivity Detection: This is a highly sensitive and selective method for ionic species. The separation is performed using an ion-chromatography setup where a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal from the analyte ions. nih.govthermofisher.com

These methods allow for the accurate determination of ADS concentration in various formulations. Furthermore, HPLC can separate ADS from common impurities or degradation products, such as dodecanol (B89629), which can form via hydrolysis of the sulfate ester. hubspot.net The identification of these related substances is crucial for quality control.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed in ADS research for both qualitative and quantitative purposes, including structural confirmation and trace analysis. When coupled with chromatographic separation techniques like HPLC (LC-MS), it provides a robust method for analyzing complex mixtures containing ADS.

A significant application of this compound in research is as a superior alternative to sodium dodecyl sulfate (SDS) for preparing protein samples for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govacs.org

SDS is widely used to solubilize and denature proteins for electrophoretic separation, but its presence is highly detrimental to subsequent MALDI-MS analysis. nih.govresearchgate.net The sodium ions in SDS readily form adducts with protein molecules, leading to broadened peaks, reduced mass resolution, and decreased mass accuracy in the resulting spectra. acs.orgacs.org

Research has shown that substituting ADS for SDS mitigates these issues significantly. nih.govacs.org Since ammonium ions are more volatile and less prone to forming stable adducts with proteins during the MALDI process, the use of ADS leads to much-improved spectral quality. nih.gov

Key Findings from Comparative Studies:

Improved Resolution and Accuracy: For proteins with molecular masses up to approximately 25 kDa, samples prepared with ADS show minimal degradation in mass resolution and accuracy. The protonated molecular ion peak remains dominant and sharp. nih.govacs.org

Reduced Adduct Formation: ADS avoids the formation of sodium-protein adducts that cause peak broadening and mass shifts observed with SDS. nih.gov

Compatibility with Electrophoresis: Protein extracts solubilized in ADS can be successfully separated using standard SDS-polyacrylamide gel electrophoresis (SDS-PAGE) by mixing them with a standard SDS sample buffer before loading. nih.gov

Table 3: Performance Comparison of ADS and SDS in Protein Sample Preparation for MALDI-MS
ParameterThis compound (ADS)Sodium Dodecyl Sulfate (SDS)
Adduct FormationMinimal; ammonium adducts may appear with larger proteins (>25 kDa). acs.orgSignificant sodium-protein adduct formation. nih.gov
Mass ResolutionHigh; minimal degradation for proteins up to ~25 kDa. nih.govacs.orgGenerally degraded due to adduct peaks. nih.gov
Mass AccuracyHigh; peak centroid is not significantly shifted. nih.govReduced; peak centroid shifts to a higher mass. acs.org
Dominant Species in SpectrumProtonated molecular ion (for proteins up to ~25 kDa). acs.orgBroadened peak cluster of protonated ion and sodium adducts. nih.gov

Comparative Performance in Mass Resolution and Accuracy versus Sodium Dodecyl Sulfate

In the realm of mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, the choice of surfactant for protein sample preparation is critical as it can significantly impact the quality of the analytical results. While Sodium Dodecyl Sulfate (SDS) is a widely utilized surfactant for its efficacy in protein solubilization and denaturation, its presence is known to degrade mass resolution and measurement accuracy. pku.edu.cn this compound (ADS) has emerged as a superior alternative in many MS applications, primarily due to the mitigation of issues associated with sodium adduct formation. pku.edu.cn

The degradation in performance when using SDS is largely attributed to the formation of sodium-protein adducts during the MALDI process. pku.edu.cn These adducts result in the appearance of additional peaks in the mass spectrum, specifically [M+Na]+, [M+2Na]2+, and so on. If the resolving power of the mass spectrometer is insufficient to distinguish these adduct peaks from the primary protonated molecular ion peak ([M+H]+), it leads to peak broadening. pku.edu.cn This broadening not only reduces mass resolution but also causes a shift in the peak centroid to a higher mass, compromising mass accuracy. pku.edu.cn

In contrast, ADS offers a significant improvement. For proteins with moderate molecular masses (up to approximately 25 kDa), the use of ADS does not lead to a significant degradation in mass resolution or accuracy. pku.edu.cnacs.orgnih.gov In these cases, the protonated molecular ion peak remains the dominant peak in the MALDI spectrum, allowing for more precise mass determination. pku.edu.cnacs.orgnih.gov For proteins with molecular masses exceeding 25 kDa, ammonium adduct ions ([M+NH4]+) may become more prominent. pku.edu.cnacs.orgnih.gov However, even in such instances, ADS generally provides better results than SDS. pku.edu.cnacs.orgnih.gov The volatile nature of the ammonium cation is a key advantage, as it is less likely to form persistent adducts compared to the sodium cation.

Research has systematically compared the performance of ADS with SDS and other non-sodium-based dodecyl sulfate surfactants. In one such study, the MALDI spectra of several standard proteins were analyzed in the presence of 0.5% of different surfactants. The results demonstrated that for proteins like cytochrome c, myoglobin, and trypsinogen, the presence of SDS led to significant peak broadening and shifts in the peak centroids to higher masses due to unresolved sodium adducts. nih.gov Conversely, when ADS was used, the spectral quality was comparable to that of the protein sample with no surfactant, yielding strong, well-defined protonated molecular ion peaks. nih.gov

Below is a data table summarizing the comparative performance of ADS and SDS in MALDI-MS based on research findings.

FeatureThis compound (ADS)Sodium Dodecyl Sulfate (SDS)
Primary Ion Species Predominantly protonated molecular ions ([M+H]+) for proteins up to ~25 kDa. pku.edu.cnacs.orgnih.govProtonated molecular ions ([M+H]+) and significant sodium adducts ([M+Na]+). pku.edu.cnnih.gov
Mass Resolution Generally high; minimal peak broadening for proteins up to ~25 kDa. pku.edu.cnacs.orgnih.govOften degraded due to unresolved sodium adduct peaks, leading to peak broadening. pku.edu.cn
Mass Accuracy High; peak centroid remains close to the true molecular mass. pku.edu.cnacs.orgnih.govReduced; peak centroid can shift to a higher mass due to adduct formation. pku.edu.cnnih.gov
Effect on High Mass Proteins (>25 kDa) Ammonium adducts may be observed, but overall performance is still superior to SDS. pku.edu.cnacs.orgnih.govSodium adduct peaks can become dominant and are often not well-resolved, leading to poor resolution and accuracy. nih.gov
Overall Spectral Quality Comparable to surfactant-free samples for many proteins. nih.govGenerally degraded, with broader peaks and increased baseline noise. pku.edu.cn

Spectrophotometric Methods for Interaction with Biomolecules

Spectrophotometric methods, particularly UV-Visible and fluorescence spectroscopy, are powerful techniques for investigating the interactions between surfactants and biomolecules such as proteins. These methods can provide valuable insights into binding mechanisms, conformational changes, and the nature of the forces driving the interaction. While the literature extensively details the use of these techniques to study Sodium Dodecyl Sulfate (SDS) interactions with proteins like Bovine Serum Albumin (BSA), specific studies focusing solely on this compound (ADS) are less common. However, the principles and methodologies are directly applicable.

UV-Visible absorption spectroscopy can be employed to detect the formation of a complex between a surfactant and a protein. The interaction often leads to changes in the protein's microenvironment, particularly around aromatic amino acid residues like tryptophan and tyrosine, which absorb light in the UV region (around 280 nm). The formation of a surfactant-protein complex can cause a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the molar absorptivity. nih.gov For instance, the interaction of a surfactant with a protein might slightly alter the protein's conformation, which in turn affects the electronic transitions of the aromatic residues, leading to observable changes in the UV spectrum. nih.gov

Fluorescence spectroscopy is another highly sensitive technique for studying these interactions. Proteins containing fluorescent amino acids, most notably tryptophan, can be excited with UV light, and their subsequent fluorescence emission can be monitored. When a surfactant binds to a protein, it can cause quenching of this intrinsic fluorescence. pku.edu.cn The quenching can be either dynamic (resulting from collisions between the quencher and the fluorophore) or static (resulting from the formation of a non-fluorescent ground-state complex). pku.edu.cn By analyzing the fluorescence quenching data, typically using the Stern-Volmer equation, one can determine binding constants (Ka), the number of binding sites, and thermodynamic parameters (ΔG, ΔH, ΔS), which help to elucidate the primary forces (e.g., hydrophobic, electrostatic) governing the interaction. nih.gov

Although detailed spectrophotometric studies on ADS-biomolecule interactions are not as prevalent as those for SDS, the underlying principles remain the same. The primary difference in interaction would be attributable to the nature of the cation (NH4+ vs. Na+). Studies on various tetraalkylammonium dodecyl sulfates have shown that the cation can influence the denaturation rates of proteins and the properties of the resulting protein-surfactant aggregates. acs.org It is plausible that the ammonium ion in ADS, being different in size, hydration shell, and charge density compared to the sodium ion, could subtly modulate the electrostatic component of the interaction with a biomolecule.

The general findings from spectrophotometric studies of anionic surfactants with proteins indicate that the interaction is often a multi-step process. At low concentrations, individual surfactant molecules may bind to specific high-affinity sites on the protein. As the surfactant concentration increases, more cooperative binding occurs, leading to the formation of micelle-like aggregates along the polypeptide chain, which can induce unfolding and denaturation of the protein. wwjmrd.com

Below is a data table outlining the typical parameters obtained from spectrophotometric studies of surfactant-protein interactions.

Spectroscopic MethodParameter MeasuredInformation Obtained
UV-Visible Spectroscopy Change in absorbance maximum (λmax) and/or molar absorptivity. nih.govIndication of complex formation and changes in the protein's microenvironment. nih.gov
Fluorescence Spectroscopy Quenching of intrinsic protein fluorescence (e.g., from tryptophan). pku.edu.cnDetermination of binding constants (Ka), number of binding sites (n), and quenching mechanism (static/dynamic). pku.edu.cn
Fluorescence Spectroscopy (Temperature-dependent) Binding constants at different temperatures.Calculation of thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to identify driving forces (hydrophobic, electrostatic, etc.). nih.gov
Synchronous Fluorescence Spectroscopy Shifts in the emission maxima of tyrosine and tryptophan residues.Information on conformational changes and alterations in the microenvironment around specific amino acid residues. nih.gov

Computational Chemistry and Theoretical Modeling of Ammonium Dodecyl Sulfate

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations have been extensively utilized to study the behavior of dodecyl sulfate (B86663) surfactants. researchgate.net By simulating the interactions of individual atoms and molecules over time, MD provides a detailed view of the dynamic processes governing the formation of micelles, the structure of interfaces, and the interactions with other molecules. All-atom (AA) MD simulations, in particular, are capable of accurately replicating and elucidating the physical properties of surfactants in both bulk water and at interfaces. dur.ac.uk

The behavior of water molecules at the interface of an ADS assembly is crucial to its properties. MD simulations of aqueous salt solutions containing ammonium (B1175870) (NH₄⁺) and sulfate (SO₄²⁻) ions have shown that the sulfate ions are strongly repelled from the air-liquid interface, which in turn increases the thickness of the interfacial region. acs.orgcas.cz Analysis of interfacial and bulk vibrational spectra, consistent with MD simulations, reveals that aqueous solutions with sulfate ions perturb the interfacial water structure differently than the bulk water. acs.org For dodecyl sulfate monolayers, the ammonium counterion has a significant effect on the interfacial properties. NH₄⁺ ions compete directly with water molecules to form hydrogen bonds with the dodecyl sulfate headgroup, resulting in the ammonium dodecyl sulfate monolayer being the least hydrated compared to those with other counterions like Li⁺, Na⁺, and Cs⁺. researchgate.net

MD simulations are instrumental in understanding the formation and dynamics of micelles. These simulations can model the self-assembly of surfactant molecules into aggregates of various shapes and sizes. clausiuspress.com For instance, simulations of sodium dodecyl sulfate (SDS), a close analog of ADS, have shown that the choice of force field can significantly impact the predicted micelle structure, with some force fields leading to the formation of unphysical bicelle structures at high aggregation numbers. nih.gov The binding of counterions to the micelle surface is a critical factor, as it screens electrostatic repulsions and influences micelle shape and size. nih.gov

The aggregation number of micelles, which is the number of surfactant molecules in a single micelle, can be determined using methods like time-resolved fluorescence quenching, and these experimental results can be complemented by computer modeling. researchgate.net For SDS, the aggregation number increases with concentration, leading to micellar growth. researchgate.net MD simulations of tetraalkylammonium (TAA⁺) counterions with dodecyl sulfate micelles have shown that the size of the counterion affects the radius of the micelle, with smaller counterions like tetramethylammonium (TMA⁺) leading to more compact micellar structures. rsc.org

Table 1: Influence of Counterion on Dodecyl Sulfate Micelle Properties from MD Simulations

CounterionMicelle StructureKey Finding
Tetramethylammonium (TMA⁺)Most compactForms mixed-micelles with dodecyl sulfate.
Tetraethylammonium (TEA⁺)Larger radius than TMA⁺Radius of gyration increases with alkyl chain length of the counterion.
Tetrapropylammonium (TPA⁺)Larger radius than TEA⁺
Tetrabutylammonium (TBA⁺)Largest radius

This table is generated based on findings from a study on tetraalkylammonium interactions with dodecyl sulfate micelles. rsc.org

MD simulations are a valuable tool for studying the interactions between proteins and surfactants at the molecular level. nih.gov These simulations can provide insights into how surfactants like ADS can induce conformational changes in proteins, leading to denaturation or stabilization. The simulations can reveal the specific binding sites of surfactant molecules on the protein surface and the nature of the interactions, whether they are electrostatic or hydrophobic. By understanding these interactions, it is possible to control the behavior of proteins in the presence of surfactants, which is important in various applications such as protein formulation and purification.

The nature of the counterion in a dodecyl sulfate system significantly influences its interfacial properties and reaction kinetics. Studies on dodecyl sulfates with different monovalent counterions (K⁺, Na⁺, Li⁺) have shown that the counterion affects the concentration at which interaction with polymers begins, with the order being KDS < NaDS < LiDS. nih.gov The counterion also impacts the nature of the mixed aggregates formed. nih.gov

At the air/water interface, the type of counterion affects the packing of surfactant molecules. For instance, surface viscosity measurements show the order LiDS < NaDS < CsDS << Mg(DS)₂, indicating that cesium and magnesium dodecyl sulfate molecules are more tightly packed at the interface. nih.gov This tighter packing is correlated with greater foam stability at concentrations above the critical micelle concentration (cmc). nih.gov MD simulations of dodecyl sulfate monolayers with various counterions (Li⁺, Na⁺, Cs⁺, and NH₄⁺) revealed that while the counterion had no significant effect on the structure of the surfactant molecules themselves, it did alter the interfacial properties. researchgate.net Specifically, the degree of hydration of the monolayer and the interaction of the counterion with the headgroup were found to be counterion-dependent. researchgate.net

Table 2: Effect of Counterions on Dodecyl Sulfate Interfacial Properties

CounterionSurface TensionFoam Stability (above cmc)Surface Viscosity
Li⁺HighestLowerLowest
Na⁺HighLowLow
Cs⁺LowHighHigh
Mg²⁺LowestHighestHighest

This table is based on experimental findings for various dodecyl sulfate salts. nih.gov

Quantum Chemical Studies on Related Dodecyl Sulfate Compounds

Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and bonding in molecules. These methods are used to investigate the interactions between surfactant molecules and other species with high accuracy.

DFT has been employed to study the interactions between the dodecylbenzenesulfonate anion (DBS⁻), a structurally similar surfactant, and various cations (Na⁺, Mg²⁺, Ca²⁺) both in solution and at the air/water interface. pku.edu.cnresearchgate.net These studies have shown that DBS⁻ can bind stably with cations in a bidentate form. pku.edu.cnresearchgate.net The binding energy is dependent on the properties of both the cation and the solvent. pku.edu.cnresearchgate.net

At the air/water interface, DFT calculations revealed that the introduction of a cation significantly disturbs the hydration shell of the DBS⁻ headgroup. pku.edu.cnresearchgate.net A dimensionless parameter was proposed to evaluate the extent of this deformation, which was found to follow the order Ca²⁺ > Mg²⁺ > Na⁺. pku.edu.cnresearchgate.net Charge analysis from these studies highlights the crucial role of the hydration shell in the interactions between the surfactant headgroup and the cation. pku.edu.cnresearchgate.net While these studies were not performed on this compound directly, the principles regarding the interaction of the sulfate headgroup with its hydration shell and counterions are transferable.

Analysis of Electronic Structure and Reactivity Descriptors (HOMO, LUMO, Dipole Moment)

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine key reactivity descriptors for the dodecyl sulfate anion, the active component of ADS. These descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate an electron. irjweb.com The LUMO is the innermost orbital without electrons and signifies its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comacs.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

For surfactants, these properties influence their interaction with other molecules and surfaces. The distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attacks. DFT calculations on the closely related sodium dodecyl sulfate (SDS) show that the HOMO and LUMO values can be used to analyze its effect on the redox stability of electrolytes, highlighting the importance of these parameters in various applications. mdpi.com A substantial energy gap implies high stability and low chemical reactivity. researchgate.net

The following table presents reactivity descriptors calculated for Sodium Dodecyl Sulfate (SDS) using Density Functional Theory, which serves as a close proxy for the dodecyl sulfate anion in this compound.

DescriptorSignificanceCalculated Value (for SDS)
EHOMO (Highest Occupied Molecular Orbital Energy)Represents electron-donating abilityData not publicly available in searched sources
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Represents electron-accepting abilityData not publicly available in searched sources
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stabilityA substantial gap implies high stability researchgate.net
Dipole Moment (μ)Measures molecular polarity and influences intermolecular interactionsSignificant due to distinct polar head and nonpolar tail researchgate.net

Table 1. Key electronic structure and reactivity descriptors for the dodecyl sulfate anion, with significance noted. Specific values are often proprietary to the computational study but their qualitative importance is well-established.

Thermodynamic Modeling of Surfactant Solutions and Adsorption

Thermodynamic models are essential for describing the behavior of this compound in solutions, particularly its self-assembly into micelles and its adsorption at interfaces. These models use parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to quantify the spontaneity and driving forces of these processes. researchgate.net

Micellization: The formation of micelles is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). Thermodynamic modeling, often using the pseudo-phase separation model, can elucidate the energetics of micellization. researchgate.net For ADS, the CMC value changes with temperature, typically exhibiting a U-shaped behavior where it decreases to a minimum before increasing again. researchgate.net

The standard Gibbs free energy of micellization (ΔG°mic) is generally negative, indicating a spontaneous process. It is calculated from the CMC. The process is often driven by a large positive entropy change (ΔS°mic), which results from the release of structured water molecules surrounding the hydrophobic surfactant tails into the bulk water (the hydrophobic effect). The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic depending on the temperature. researchgate.net

Thermodynamic ParameterSignificance for Micellization
ΔG°mic (Gibbs Free Energy)Indicates the spontaneity of micelle formation (negative value for spontaneous process). researchgate.net
ΔH°mic (Enthalpy)Represents the heat change during micellization; can be positive or negative. researchgate.net
ΔS°mic (Entropy)Represents the change in disorder; typically positive and the main driving force due to the hydrophobic effect. researchgate.net

Table 2. Thermodynamic parameters for the micellization of this compound.

Adsorption: The adsorption of dodecyl sulfate anions onto surfaces is another critical process, relevant in applications like detergency and mineral flotation. Thermodynamic models such as the Langmuir and Freundlich isotherms are used to describe the equilibrium distribution of surfactant molecules between the solution and the adsorbent surface. bpums.ac.ir

Langmuir Model: Assumes monolayer adsorption onto a surface with a finite number of identical sites. hibiscuspublisher.com

Freundlich Model: An empirical model that describes adsorption on heterogeneous surfaces. bpums.ac.ir

Thermodynamic analysis of adsorption reveals whether the process is spontaneous (negative ΔG°ads) and whether it is endothermic or exothermic (positive or negative ΔH°ads). For the adsorption of dodecyl sulfate onto modified cellulose (B213188), the process was found to be spontaneous and endothermic, meaning it is favored by higher temperatures. nih.gov

Thermodynamic ParameterValue (kJ/mol) for SDS Adsorption on Modified CelluloseInterpretation
ΔG°ads at 293 K-1.59Spontaneous process
ΔG°ads at 333 K-4.51Spontaneity increases with temperature
ΔH°ads+21.36Endothermic process
ΔS°ads+78.33 J/mol·KIncrease in randomness at the solid-liquid interface

Table 3. Thermodynamic parameters for the adsorption of Sodium Dodecyl Sulfate (SDS) onto modified cellulose at pH 7, demonstrating a spontaneous and endothermic process. Data from nih.gov.

Predictive Models for Environmental Fate and Transport

Predictive models are crucial for assessing the potential environmental impact of chemicals like this compound. These models use physical and chemical properties to estimate a substance's distribution (transport) and persistence (fate) in various environmental compartments like air, water, soil, and sediment. researchgate.netcdc.gov

The U.S. Environmental Protection Agency (EPA) has developed the Estimation Programs Interface (EPI) Suite™, a widely used set of models for this purpose. epa.govepa.gov These models predict key environmental fate parameters:

Biodegradability (BIOWIN™): Predicts the likelihood and rate of aerobic and anaerobic biodegradation. Alkyl sulfates like ADS are known to be readily biodegradable. chemsafetypro.com

Soil and Sediment Sorption (KOCWIN™): Estimates the organic carbon-normalized sorption coefficient (Koc), which indicates how strongly a chemical will bind to soil or sediment. epa.gov A higher Koc means less mobility in the environment.

Multimedia Partitioning (LEV3EPI™): A Level III fugacity model that predicts how a chemical will partition among air, water, soil, and sediment at a steady state. chemsafetypro.commorressier.com This helps identify the primary environmental compartment where the chemical will accumulate.

Wastewater Treatment Plant Removal (STPWIN™): Predicts the removal efficiency in a typical sewage treatment plant through biodegradation, sorption to sludge, and air stripping. episuite.dev

These predictive models are vital for environmental risk assessment, providing a quantitative understanding of how a chemical like this compound will behave upon release into the environment. researchgate.net They are used by regulatory agencies to evaluate new and existing chemicals and to make informed risk management decisions. morressier.com

EPI Suite™ ModelPredicted ParameterSignificance for Environmental Fate of ADS
BIOWIN™Biodegradation probability and ratePredicts how quickly ADS breaks down in the environment.
KOCWIN™Soil Adsorption Coefficient (Koc)Determines mobility in soil and potential for groundwater contamination.
BCFBAF™Bioconcentration Factor (BCF)Estimates the potential to accumulate in aquatic organisms.
HENRYWIN™Henry's Law ConstantIndicates the tendency to partition from water to air (volatilization).
LEV3EPI™Environmental Partitioning (%)Shows the percentage of the chemical that will end up in air, water, soil, and sediment. morressier.com

Table 4. Key predictive models within the EPI Suite™ and their relevance for assessing the environmental fate and transport of this compound.

Applications of Ammonium Dodecyl Sulfate in Advanced Chemical Systems and Materials Science

Polymerization Processes and Polymer Dispersion Stabilization

Ammonium (B1175870) dodecyl sulfate (B86663) plays a significant role in emulsion polymerization, a process used to produce a wide variety of polymers and synthetic latexes. acs.orgrsc.org In this process, a water-insoluble monomer is emulsified in an aqueous solution containing a surfactant like ADS and polymerized using a water-soluble initiator. acs.org

The surfactant's primary functions in emulsion polymerization include:

Monomer Solubilization: It helps to dissolve hydrophobic monomers in the aqueous phase. google.com

Particle Nucleation: It forms micelles that serve as the primary sites for polymer particle formation. wikipedia.org

Dispersion Stability: As polymer particles form and grow, the surfactant adsorbs onto their surface, preventing them from coagulating and ensuring the stability of the final polymer dispersion, or latex. acs.orggoogle.com

The concentration and type of surfactant are critical factors that influence the final properties of the polymer dispersion, such as particle size and colloidal stability. rsc.orgmdpi.com The ability of ADS to ensure the stabilization of polymer dispersions, particularly in lower pH ranges, makes it a valuable component in these processes. atamanchemicals.com Emulsion polymerization is a preferred method for producing high-solid-content polymer dispersions as it allows for better heat transfer and faster polymerization rates compared to other methods. mdpi.com

Advanced Functional Materials Development

The surfactant properties of ammonium dodecyl sulfate are leveraged in the creation of various advanced functional materials, from construction materials to specialized coatings.

This compound is utilized as a foaming agent in the gelcasting-foam method for fabricating porous ceramics. atamanchemicals.comresearchgate.netglobethesis.com This technique involves introducing a foaming agent into a ceramic slurry to create a stable foam, which is then solidified through a gelation process to form a green body. globethesis.com

In this application, ADS demonstrates a significant foaming ability, which is crucial for creating the porous structure of the ceramic. researchgate.net The process involves mixing the surfactant with a slurry containing ceramic powder, a dispersant, and gelling agents. globethesis.com The surfactant's effectiveness is evaluated based on its foaming capacity and the stability of the foam it produces. researchgate.netglobethesis.com Research has shown that anionic surfactants like dodecyl sulfates can be more efficient foaming agents compared to some cationic surfactants for this purpose. globethesis.com The resulting porous ceramics have applications in areas requiring lightweight and insulating materials. atamanchemicals.com

As a key component in emulsion polymerization, this compound is integral to the production of the base polymers used in a wide array of plastics and coatings. atamanchemicals.comacs.org The polymer latexes produced through this method are used in applications ranging from paints and adhesives to additives for food packaging. atamanchemicals.com The surfactant ensures the stability of these polymer dispersions, which is essential for their processing and final application performance. atamanchemicals.com For example, cationic polymers synthesized via emulsion polymerization using surfactants have been studied for their potential in creating coatings with specific properties. mdpi.com

Biomedical Applications and Drug Delivery Systems Research

The unique properties of the dodecyl sulfate anion have led to its investigation in biomedical fields, particularly in the development of drug delivery systems. While much of the research specifies sodium dodecyl sulfate (SDS), the principles often relate to the behavior of the dodecyl sulfate anion itself.

Researchers have fabricated nanocomposites incorporating sodium dodecyl sulfate to act as drug carriers for the controlled release of medications. mdpi.comnih.gov For instance, a sodium dodecyl sulphate-supported iron silicophosphate (SDS/FeSP) nanocomposite was developed and studied as a carrier for the antiemetic drug ondansetron. mdpi.comnih.gov The study found that the release of the drug from the nanocomposite was pH-dependent, with the maximum release occurring at a lower pH. mdpi.com Furthermore, cell viability tests indicated that the nanocomposite was non-cytotoxic. mdpi.comnih.gov Such systems hold promise for targeted and controlled drug delivery. mdpi.com Additionally, the use of ammonium sulfate gradients is a well-established method for efficiently loading certain types of drugs into liposomes, which are vesicle-based drug delivery systems. researchgate.net

Environmental Remediation Technologies

Surfactant-enhanced remediation has emerged as a promising technology for cleaning up contaminated soil and water. Anionic surfactants like dodecyl sulfates can significantly improve the efficiency of removing pollutants. mdpi.comresearchgate.net

The technology works by using a surfactant solution to increase the solubility and mobility of contaminants that are otherwise strongly bound to soil particles. mdpi.com This process, known as soil flushing or soil washing, involves injecting the surfactant solution into the contaminated area to mobilize the pollutants for extraction. mdpi.com Dodecyl sulfates have been shown to be effective in removing a variety of contaminants, including:

Heavy metals like cadmium. researchgate.net

Organic compounds such as polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Diesel and other petroleum hydrocarbons. mdpi.com

Studies have demonstrated that using sodium dodecyl sulfate as a washing solution can achieve high removal rates for certain contaminants. researchgate.net A key advantage of alkyl sulfates in environmental applications is that they are readily biodegradable, with standard wastewater treatment processes capable of removing a very high percentage of them. atamanchemicals.comwikipedia.org

Contaminant Type Role of Dodecyl Sulfate Reported Outcome
Heavy Metals (e.g., Cadmium) Increases metal solubility and mobility in soil. researchgate.netOver 90% cadmium removal achieved with SDS as a washing solution. researchgate.net
Organic Pollutants (e.g., PAHs) Enhances desorption and solubility from soil particles. mdpi.comSignificantly accelerates the remediation timeframe. mdpi.com
Petroleum Hydrocarbons (e.g., Diesel) Stabilizes foam for contaminant removal. mdpi.comSDS foam stabilized with allyl alcohol showed 62% diesel removal effectiveness. mdpi.com

Environmental Fate, Transport, and Mechanistic Ecotoxicology of Ammonium Dodecyl Sulfate

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

Ammonium (B1175870) dodecyl sulfate (B86663) (ADS) is known to be biodegradable in both aquatic and terrestrial environments. The primary mechanism of biodegradation is aerobic, carried out by various microorganisms. The degradation process typically begins with the enzymatic cleavage of the sulfate ester bond, a process mediated by alkylsulfatase enzymes. This initial step releases the dodecyl alcohol (1-dodecanol) and an inorganic sulfate ion.

Following the initial hydrolysis, the resulting dodecyl alcohol undergoes further degradation through a process known as β-oxidation. In this pathway, the long-chain alcohol is oxidized to a fatty acid, which is then sequentially shortened by two-carbon units in each cycle, ultimately leading to the formation of acetyl-CoA. This intermediate can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Key Biodegradation Steps:

Initial Hydrolysis:

Ammonium Dodecyl Sulfate → 1-Dodecanol + NH₄⁺ + SO₄²⁻

β-Oxidation of 1-Dodecanol:

1-Dodecanol is oxidized to dodecanoic acid.

Dodecanoic acid is sequentially broken down into smaller fatty acids and acetyl-CoA.

Mineralization:

Acetyl-CoA enters the citric acid cycle, resulting in the production of CO₂ and H₂O.

The kinetics of ADS biodegradation can be influenced by several factors, including temperature, pH, nutrient availability, and the concentration of the surfactant itself. Studies have shown that acclimatized microbial communities can degrade alkyl sulfates rapidly. For instance, in aquatic environments, the half-life of dodecyl sulfate can range from approximately 0.5 to 1.6 days, depending on the specific conditions. researchgate.net In terrestrial systems, the biodegradation rate is influenced by soil type, organic matter content, and moisture levels. The presence of other organic compounds can also impact the degradation kinetics, sometimes leading to co-metabolism where the degradation of one compound is enhanced by the presence of another.

Removal Efficiencies and Mechanisms in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are a critical point for the removal of this compound from domestic and industrial effluents. The primary removal mechanism in conventional WWTPs is biodegradation, which occurs predominantly during the secondary treatment stage in activated sludge systems.

The efficiency of ADS removal in these systems is generally high, often exceeding 90%. srce.hrnih.goviwaponline.com The process relies on a diverse community of microorganisms within the activated sludge that are capable of metabolizing the surfactant. The biodegradation pathway is similar to that in natural environments, involving initial hydrolysis followed by oxidation of the alkyl chain.

Several factors can influence the removal efficiency of ADS in WWTPs:

Acclimatization of Biomass: The microbial community in the activated sludge can adapt to the presence of ADS, leading to more efficient degradation over time.

Sludge Age: A longer sludge age (the average time that microbial cells are kept in the system) generally results in a more diverse and specialized microbial population, which can enhance the removal of more complex organic compounds like ADS.

Temperature and pH: Optimal temperature and pH ranges are necessary to maintain the metabolic activity of the degrading microorganisms.

Co-substrates: The presence of other readily biodegradable organic matter in the wastewater can support a healthy microbial population, which in turn contributes to the efficient removal of ADS.

In addition to biodegradation, a smaller fraction of ADS can be removed through sorption onto the sludge biomass. However, due to its relatively high water solubility, sorption is generally considered a less significant removal mechanism compared to biodegradation. Advanced oxidation processes, such as UV/H₂O₂ treatment, have also been shown to be effective in degrading dodecyl sulfates, achieving removal efficiencies of up to 92% under specific laboratory conditions. modares.ac.ir

Table 1: Removal Efficiency of Dodecyl Sulfates in Wastewater Treatment

Treatment Method Initial Concentration Removal Efficiency (%) Reference
Immobilized Mixed Bacterial Cells 10 - 1000 mg/L 83.29 - 99.71 srce.hr
Three-Stage Bioreactor Not specified 99.8 ± 0.1 nih.goviwaponline.com
UV/H₂O₂ Advanced Oxidation 700 mg/L 92 modares.ac.ir

Environmental Partitioning and Transport Dynamics in Diverse Media

The environmental fate and transport of this compound are governed by its physicochemical properties and interactions with different environmental compartments. As an anionic surfactant, ADS is highly soluble in water and dissociates into the dodecyl sulfate anion and the ammonium cation. industrialchemicals.gov.au

Sorption to Sediments and Natural Organic Matter

In aquatic environments, the dodecyl sulfate anion can partition from the water column to sediments and suspended organic matter. industrialchemicals.gov.au The primary mechanism for this partitioning is sorption, which is influenced by the organic carbon content of the sediment. The sediment partitioning coefficient (Koc) for sodium dodecyl sulfate, a closely related compound, has been measured to be in the range of 316–446, indicating a moderate tendency to sorb to organic carbon. industrialchemicals.gov.au

The sorption process is driven by hydrophobic interactions between the nonpolar dodecyl chain of the surfactant and the organic matter in the sediment. Electrostatic interactions can also play a role, particularly with positively charged sites on mineral surfaces, although these are generally less significant for anionic surfactants in typical environmental pH ranges. The presence of natural organic matter, such as humic and fulvic acids, can significantly influence the sorption behavior of dodecyl sulfates. nih.govresearchgate.net

Atmospheric Transformation via Heterogeneous Oxidation Processes

Due to its low vapor pressure, this compound is not expected to volatilize significantly from water or soil. industrialchemicals.gov.au Therefore, its presence in the atmosphere is likely to be minimal and primarily associated with aerosol transport. In the atmosphere, organic compounds associated with aerosols can undergo heterogeneous oxidation reactions. These reactions are initiated by gas-phase oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).

For dodecyl sulfate associated with atmospheric aerosols, oxidation would likely proceed through the abstraction of a hydrogen atom from the alkyl chain by these radicals, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of more oxidized and potentially more water-soluble products. The rates of these heterogeneous oxidation processes are influenced by factors such as the composition of the aerosol, the presence of other atmospheric pollutants, and meteorological conditions.

Mechanistic Studies of Ecotoxicological Effects on Aquatic Organisms

This compound can exert toxic effects on a variety of aquatic organisms, including algae, invertebrates, and fish. The primary mechanism of toxicity is related to its surfactant properties, which can disrupt biological membranes.

The toxicity of dodecyl sulfates is influenced by the specific organism, its life stage, and environmental factors such as water hardness and temperature. Generally, invertebrates and fish are more sensitive to anionic surfactants than algae. For example, the 96-hour median lethal concentration (LC50) of sodium dodecyl sulfate for the planarian Dugesia japonica has been reported to be 3.20 mg/L. nih.gov

Cellular and Molecular Mechanisms of Toxicity

The cellular and molecular mechanisms of dodecyl sulfate toxicity are primarily associated with its ability to interact with and disrupt cell membranes. The amphiphilic nature of the dodecyl sulfate molecule, with its hydrophobic alkyl tail and hydrophilic sulfate head, allows it to insert into the lipid bilayers of cell membranes. researchgate.net

This insertion can lead to a range of detrimental effects:

Membrane Solubilization: At higher concentrations, dodecyl sulfate can solubilize membrane components, leading to a loss of membrane integrity and cell lysis. researchgate.net

Increased Membrane Permeability: Even at sublethal concentrations, the insertion of surfactant molecules can increase the permeability of the cell membrane, disrupting ion gradients and cellular homeostasis.

Protein Denaturation: Dodecyl sulfates can interact with proteins, causing them to unfold and lose their biological function. This is particularly relevant for membrane-bound proteins such as enzymes and transport proteins.

Oxidative Stress: Exposure to dodecyl sulfates can induce the production of reactive oxygen species (ROS) in some organisms, leading to oxidative stress and damage to cellular components such as lipids, proteins, and DNA. nih.gov

Influence of Environmental Factors on Ecotoxicity (e.g., pH, salinity, temperature)

pH

The pH of the aquatic environment can influence the toxicity of this compound through its effects on both the ammonium cation (NH₄⁺) and the dodecyl sulfate anion. Acidic inorganic salts like ammonium lauryl sulfate are generally soluble in water, creating solutions with moderate concentrations of hydrogen ions and a pH of less than 7.0. noaa.gov

The ammonium ion exists in a pH-dependent equilibrium with un-ionized ammonia (B1221849) (NH₃). As pH increases, the equilibrium shifts towards the formation of un-ionized ammonia, which is significantly more toxic to aquatic organisms than the ammonium ion. This is because the un-ionized form is lipid-soluble and can more readily diffuse across the gill membranes of fish and other aquatic life. Therefore, at higher pH values, the toxicity of the ammonium component of ADS is expected to increase.

Conversely, the dodecyl sulfate anion's toxicity is also influenced by pH, although to a lesser extent. Changes in pH can affect the surface charge of biological membranes and the ionization state of functional groups on proteins, potentially altering the interaction between the surfactant and the organism.

Salinity

Salinity is a critical factor influencing the toxicity of surfactants in estuarine and marine environments. Studies on sodium lauryl sulfate (SLS) in the Mediterranean mussel Mytilus galloprovincialis have shown that salinity can modulate its toxic effects. oecd.org Mussels exposed to SLS under stressful salinity conditions (both lower and higher than their optimal range) exhibited a decreased metabolic capacity. oecd.org However, these organisms were able to activate their antioxidant defense mechanisms, which helped to prevent cellular damage. oecd.org

These findings suggest that while salinity stress can exacerbate the metabolic toxicity of dodecyl sulfates, organisms may have compensatory mechanisms to mitigate some of the adverse effects. oecd.org The interplay between osmotic stress caused by salinity and the membrane-disrupting effects of the surfactant is a key area of ecotoxicological research. For this compound, changes in salinity could also influence the ionic strength of the water, potentially affecting the aggregation of surfactant molecules into micelles and thus their bioavailability.

Temperature

Water temperature affects the metabolic rates of aquatic organisms, their sensitivity to toxicants, and the biodegradation rates of chemical compounds. redox.com An increase in temperature generally leads to an increased metabolic rate in aquatic ectotherms, which can result in a higher uptake rate of toxicants like this compound. This can lead to more pronounced toxic effects at a given concentration.

Table 1: Influence of Environmental Factors on the Ecotoxicity of Dodecyl Sulfates (based on read-across from SDS)

Environmental FactorEffect on Dodecyl Sulfate Anion ToxicityEffect on Ammonium Cation ToxicityOverall Impact on this compound Ecotoxicity
pHMinimal direct effect, but can alter organism sensitivity.Increased toxicity at higher pH due to the formation of more toxic un-ionized ammonia.Potentially higher toxicity at elevated pH levels.
SalinityCan modulate metabolic toxicity and trigger antioxidant defenses in organisms. oecd.orgCan influence the osmotic stress experienced by organisms, potentially interacting with ammonia toxicity.Complex interaction; can either exacerbate or mitigate toxicity depending on the organism and its adaptive capacity.
TemperatureIncreased toxicity at higher temperatures due to increased metabolic rate and uptake in organisms. redox.comIncreased toxicity at higher temperatures due to increased metabolic rate and uptake.Generally, an increase in temperature is expected to increase the acute toxicity.

Comparative Ecotoxicological Profiling with Other Dodecyl Sulfates

This principle of read-across is supported by the similar physicochemical properties and biological modes of action of the dodecyl sulfate anion, regardless of the associated cation. The primary mechanism of toxicity is the disruption of cell membranes due to the amphiphilic nature of the dodecyl sulfate molecule.

A key parameter that can be compared across different dodecyl sulfates is the Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles, and it can influence their bioavailability and interaction with biological systems. While the CMC values for different dodecyl sulfate salts are not identical, they are within a relatively narrow range, further supporting the assumption of similar biological activity.

Table 2: Comparison of Critical Micelle Concentration (CMC) for Various Dodecyl Sulfate Salts

Dodecyl Sulfate SaltCMC (mg/L)Temperature (°C)
This compound174625
Sodium Dodecyl Sulfate236725
Potassium Dodecyl Sulfate237540
Magnesium Dodecyl Sulfate72230

Data sourced from Mukerjee and Mysels (1971) as cited in an evaluation statement by the Australian Industrial Chemicals Introduction Scheme (2022). industrialchemicals.gov.au

Interactions of Ammonium Dodecyl Sulfate with Biological Systems and Biomolecules

Modulation of Protein Conformation and Activity by Ammonium (B1175870) Dodecyl Sulfate (B86663)

Ammonium dodecyl sulfate, much like its close analog sodium dodecyl sulfate (SDS), is a potent denaturant of proteins. The interaction is primarily driven by the binding of the hydrophobic alkyl chain of the surfactant to the non-polar regions of the polypeptide chain. This disrupts the native hydrophobic interactions that are crucial for maintaining the protein's tertiary and quaternary structures.

Research has demonstrated that dodecyl sulfate surfactants can induce significant conformational changes in proteins. For instance, studies on γ-glutamyltranspeptidase revealed that increasing concentrations of SDS led to the dissociation of the heterodimeric enzyme into its subunits. x-mol.net Spectroscopic analyses, such as Far-UV circular dichroism, showed an increase in the magnitude of negative peaks at 208 and 222 nm, indicating alterations in the secondary structure of the enzyme upon surfactant binding. x-mol.net Similarly, intrinsic tryptophan fluorescence can be used to monitor the unfolding process, as the exposure of tryptophan residues to the aqueous environment changes upon denaturation. x-mol.net

The binding of ADS not only alters protein structure but also impacts its activity. For many enzymes, this interaction leads to a loss of function. This inhibition can be concentration-dependent and has been described as a mixed-type inhibition, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). x-mol.net The mechanism often involves the unfolding of the active site or the prevention of necessary conformational changes required for catalysis. elifesciences.org The choice of the cation associated with the dodecyl sulfate anion can also influence the kinetics of protein denaturation. researchgate.net While much of the literature focuses on SDS, the fundamental mechanism of denaturation by the dodecyl sulfate anion is directly applicable to ADS.

Table 1: Effects of Dodecyl Sulfate on Protein Structure and Function
Protein/EnzymeSurfactant StudiedObserved EffectMethod of ObservationReference
γ-Glutamyltranspeptidase (BlrGGT)Sodium Dodecyl Sulfate (SDS)Dissociation of heterodimer; Conformational transition; 90% inactivation at 6 mMNative-PAGE; Far-UV CD; Intrinsic Fluorescence; Enzymatic Assays x-mol.net
Bovine Carbonic Anhydrase II (BCA)Sodium Dodecyl Sulfate (SDS) & Tetraalkylammonium Dodecyl SulfatesDenaturation rates are dependent on the cation associated with the dodecyl sulfate anion above the critical micelle concentration.Capillary Electrophoresis (CE) researchgate.net
Various ProteinsThis compound (ADS) & Sodium Dodecyl Sulfate (SDS)Formation of surfactant-protein adducts that can interfere with mass spectrometry analysis. ADS forms fewer disruptive adducts compared to SDS.Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) nih.gov, researchgate.net

Impact on Cellular Processes and Membrane Integrity

The primary target for this compound at the cellular level is the plasma membrane. The surfactant molecules insert their hydrophobic tails into the lipid bilayer, disrupting the ordered structure of the membrane. This interference increases membrane fluidity and permeability.

Studies using human intestinal epithelial (Caco-2) cells have extensively documented the effects of sodium dodecyl sulfate, which provides insight into the likely actions of ADS. At certain concentrations, the surfactant can cause a significant and immediate decrease in transepithelial electrical resistance (TEER), which is a measure of the integrity of the cell monolayer. nih.gov This is concomitant with an increase in the permeability of the apical cell membrane, allowing molecules that would typically be excluded to pass through. nih.gov

The structural damage to the cell can be severe. Electron microscopy has revealed that exposure to dodecyl sulfate can lead to the shortening of microvilli, the formation of membrane wounds, and the disorganization of the underlying actin cytoskeleton. nih.gov Furthermore, the surfactant can cause the structural separation of tight junctions, the protein complexes that seal the space between adjacent cells, thereby compromising the barrier function of the epithelium. nih.gov The solubilization of the plasma membrane can also lead to the release of intracellular components, such as proteins. nih.gov

Table 2: Impact of Dodecyl Sulfate on Cellular Structures and Processes
Cell Type / SystemSurfactant StudiedObserved ImpactReference
Human Intestinal Epithelial (Caco-2) CellsSodium Dodecyl Sulfate (SDS)Increased membrane permeability, decreased transepithelial electrical resistance (TEER), shortening of microvilli, apical membrane wounds, actin disbandment, and separation of tight junctions. nih.gov
Yeast (Saccharomyces cerevisiae)Sodium Dodecyl Sulfate (SDS)Release of cellular proteins due to plasma membrane solubilization. The efficiency of protein extraction is influenced by pH, ionic strength, and surfactant concentration. nih.gov

Enzymatic Stability in Surfactant-Containing Environments

The presence of surfactants like this compound in a solution presents a significant challenge to the stability of enzymes. As discussed, these surfactants can induce unfolding and subsequent inactivation. The thermal stability of an enzyme can be drastically reduced in the presence of dodecyl sulfate. For example, the half-life (t1/2) of γ-glutamyltranspeptidase at 55 °C was found to decrease from over 8 hours in its native state to just over 7 minutes in the presence of 1 mM SDS. x-mol.net

This instability is a critical consideration in industrial applications where enzymes are used in detergent formulations. The goal is to maintain enzymatic activity in an environment rich in surfactants. Strategies to enhance stability can include the addition of stabilizing agents or modifying the enzyme itself through protein engineering. dtu.dk The interaction between the enzyme and the surfactant is complex and depends on the properties of both the specific protein and the surfactant, including its concentration and the nature of its counter-ion.

Applications in Biomolecule Solubilization and Analysis

Despite its denaturing properties, the ability of this compound to solubilize biomolecules, particularly proteins, is highly valuable in biochemical analysis. It is widely used to disrupt cell membranes to release their contents and to solubilize proteins, especially those that are hydrophobic or embedded in membranes. nih.govnih.gov

A key application where ADS has shown distinct advantages is in the field of mass spectrometry. nih.govresearchgate.net In techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), the presence of the more common sodium dodecyl sulfate (SDS) can degrade the quality of the results. nih.govresearchgate.net This degradation is largely due to the formation of sodium-protein adducts, which broaden spectral peaks and reduce mass accuracy. nih.govresearchgate.net

Research has shown that substituting SDS with ADS can significantly improve MALDI-MS performance. nih.govresearchgate.net For proteins up to approximately 25 kDa, ADS does not cause significant degradation in mass resolution or accuracy, and the primary signal corresponds to the protonated molecular ion. nih.govresearchgate.net Even for larger proteins where ammonium adducts may form, ADS still provides better results than SDS. nih.govresearchgate.net This makes ADS a valuable alternative for sample preparation, allowing for the effective solubilization of proteins from complex mixtures, such as cell lysates, with improved compatibility for downstream analysis. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in Ammonium Dodecyl Sulfate Science

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of ammonium (B1175870) dodecyl sulfate (B86663), while efficient, often relies on petrochemical-based feedstocks and can involve harsh reaction conditions. A significant future research direction lies in the development of novel, sustainable synthetic routes that minimize environmental impact. This includes the exploration of bio-based feedstocks and the use of enzymatic and microbial processes.

Key research efforts are focused on:

Bio-based Feedstocks: Utilizing renewable resources such as fatty acids derived from plant oils (e.g., coconut or palm kernel oil) as the hydrophobic starting material. chemicalbook.comspecialchem.com The goal is to create a closed-loop carbon cycle, reducing the reliance on fossil fuels.

Enzymatic Synthesis: Employing enzymes like lipases and proteases as catalysts for the sulfation and amidation steps. dtu.dkupm.edu.mytandfonline.com Enzymatic synthesis offers high specificity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation compared to traditional chemical methods. upm.edu.mytandfonline.com

Microbial Fermentation: Investigating the potential of genetically engineered microorganisms to produce dodecyl sulfate precursors or even the final ADS molecule directly. This approach, while still in its nascent stages, holds the promise of highly sustainable and scalable production.

These "green" synthesis methods are not only environmentally benign but also offer the potential for producing ADS with higher purity and tailored properties. nih.govmdpi.com

Advanced Characterization of Complex Self-Assembled Structures

Ammonium dodecyl sulfate's utility is intrinsically linked to its ability to self-assemble into various complex structures in solution, such as micelles, vesicles, and liquid crystals. While the basic principles of this self-assembly are understood, a deeper and more nuanced characterization of these structures is a key area for future research. This will be enabled by the application of advanced analytical techniques.

Emerging characterization techniques and their potential contributions are summarized below:

Technique Information Gained Relevance to ADS Research
Cryogenic-Transmission Electron Microscopy (Cryo-TEM) Direct visualization of the size, shape, and morphology of self-assembled structures in their native, hydrated state. nih.govmdpi.comresearchgate.netnih.govmdpi.comElucidating the precise morphology of ADS micelles (spherical, cylindrical, etc.) and observing more complex structures like vesicles or lamellar phases under different conditions (concentration, temperature, additives). nih.govmdpi.comfiveable.me
Small-Angle Neutron Scattering (SANS) Provides detailed information on the size, shape, aggregation number, and internal structure of micelles and other nano-assemblies in solution. acs.orgnih.govnih.govmdpi.comepj-conferences.orgQuantifying the dimensions of ADS micelles, determining the arrangement of ADS molecules within the aggregates, and studying the influence of counterions and other molecules on micellar structure. acs.orgnih.govnih.govmdpi.com
Dynamic Light Scattering (DLS) Measures the hydrodynamic radius of particles in solution, providing information on the size and size distribution of self-assembled structures. acs.orgnih.govTracking changes in the size of ADS micelles as a function of concentration, temperature, and the presence of co-solutes or polymers. acs.orgnih.gov

By combining these advanced techniques, researchers can build a more complete and dynamic picture of how ADS molecules organize themselves in solution, which is crucial for controlling their performance in various applications.

Refined Computational Models for Predicting Macro-Scale Behavior from Molecular Interactions

The ability to predict the macroscopic properties of this compound solutions (e.g., viscosity, foaming ability, detergency) from the fundamental interactions at the molecular level is a major goal of future research. This requires the development of more refined and accurate computational models. Molecular dynamics (MD) simulations, particularly coarse-grained (CG) models, are at the forefront of this effort.

Future research in this area will focus on:

Improved Force Fields: Developing more accurate force fields for MD simulations that better represent the interactions between ADS molecules, water, and other components in a system. nih.govamazonaws.comresearchgate.net This includes accurately capturing the electrostatic interactions of the sulfate headgroup and the hydrophobic interactions of the dodecyl tail. nih.gov

Coarse-Graining Methodologies: Advancing coarse-graining techniques to simulate larger systems over longer timescales. rsc.orgmagtech.com.cnmdpi.comresearchgate.netnih.gov This will enable the study of complex phenomena such as micelle formation and fusion, and the interaction of ADS with surfaces and polymers. rsc.orgmagtech.com.cnmdpi.com

Multi-Scale Modeling: Integrating molecular-level simulations with continuum models to bridge the gap between molecular interactions and macroscopic properties. This will allow for the prediction of bulk properties that are directly relevant to industrial applications.

These refined computational models will serve as powerful tools for the in-silico design of new ADS-based formulations with optimized performance.

Exploration of New Application Domains in Green Chemistry and Biotechnology

While this compound is a well-established component in personal care products, future research will explore its application in emerging fields, particularly those aligned with the principles of green chemistry and biotechnology.

Promising new application domains include:

Bioremediation: Utilizing ADS to enhance the bioavailability of hydrophobic pollutants in soil and water, thereby facilitating their microbial degradation. The surfactant properties of ADS can help to solubilize contaminants, making them more accessible to microorganisms.

Enzymatic Catalysis: Employing ADS to create microemulsions or micellar systems that can serve as "nano-reactors" for enzymatic reactions. These systems can enhance the activity and stability of enzymes, particularly in non-aqueous environments. dtu.dk

Green Synthesis of Nanomaterials: Using ADS as a templating agent to control the size and shape of nanoparticles during their synthesis. sumdu.edu.ua The self-assembled structures of ADS can act as scaffolds for the formation of well-defined nanomaterials. sumdu.edu.ua

Drug Delivery: Investigating the potential of ADS-based vesicles (liposomes) as carriers for the targeted delivery of therapeutic agents. The biocompatibility and self-assembly properties of ADS make it an interesting candidate for such applications.

The exploration of these new application domains will be driven by a deeper understanding of the interactions between ADS and biological systems.

Comprehensive Mechanistic Understanding of Environmental and Biological Interactions

A crucial aspect of future research will be to develop a comprehensive mechanistic understanding of the interactions of this compound with the environment and biological systems. This includes its biodegradation pathways, potential ecotoxicity, and its interactions with proteins and cell membranes.

Key research questions to be addressed include:

Biodegradation Pathways: Elucidating the specific microbial pathways and enzymes involved in the aerobic and anaerobic degradation of ADS. industrialchemicals.gov.auwikipedia.orgnih.govewg.orgresearchgate.netnih.gov While it is known to be readily biodegradable, a detailed understanding of the process is still needed. industrialchemicals.gov.auwikipedia.orgewg.org

Ecotoxicity Mechanisms: Investigating the molecular mechanisms by which ADS may exert toxic effects on aquatic organisms. sigmaaldrich.comewg.org This involves studying its interactions with gills, cell membranes, and key metabolic enzymes.

Protein-Surfactant Interactions: Characterizing the nature of the interactions between ADS and proteins. nih.gov This is crucial for understanding its effects in biological systems and for its application in areas like protein purification and formulation. nih.gov

Membrane Interactions: Studying how ADS interacts with and perturbs lipid bilayers, the fundamental components of cell membranes. This knowledge is essential for assessing its potential for skin and eye irritation. wikipedia.org

A more complete understanding of these interactions will enable a more robust assessment of the environmental and human health safety of ADS and will guide the design of safer and more effective surfactant technologies.

Design of Tailored this compound Derivatives for Specific Scientific Purposes

Building on the knowledge gained from the aforementioned research directions, a significant future paradigm will be the rational design of tailored this compound derivatives for specific scientific and technological purposes. This involves modifying the molecular structure of ADS to fine-tune its properties.

Potential modifications and their intended effects are outlined below:

Structural Modification Targeted Property Potential Application
Varying the Alkyl Chain Length Critical Micelle Concentration (CMC), hydrophobicity, and detergency.Creating surfactants with optimized cleaning performance for specific types of soils and surfaces.
Introducing Functional Groups into the Alkyl Chain Biodegradability, interaction with specific substrates, and stimuli-responsiveness.Developing "smart" surfactants that can be triggered by changes in pH, temperature, or light.
Modifying the Sulfate Headgroup Solubility, interaction with counterions, and foaming properties. researchgate.netnih.govacademie-sciences.frresearchgate.netmdpi.comDesigning surfactants with enhanced stability in hard water or with specific foaming characteristics for use in specialized formulations. researchgate.netacademie-sciences.frresearchgate.net
Altering the Ammonium Counterion Krafft point (solubility at low temperatures) and interaction with other formulation components.Creating ADS variants with improved performance in cold-water applications.

The synthesis and characterization of these novel ADS derivatives will not only lead to new and improved products but will also provide valuable insights into the fundamental principles of surfactant science.

Q & A

Basic: What methodological considerations are critical for using ADS in protein solubilization and electrophoresis?

ADS is widely employed as an anionic surfactant to solubilize hydrophobic proteins and lipids while maintaining native or denatured states. For electrophoresis (e.g., SDS-PAGE), ADS disrupts non-covalent interactions in proteins, enabling uniform charge-to-mass ratios for migration. Key steps include:

  • Optimal Concentration : Use 1–2% (w/v) ADS in lysis buffers to solubilize membrane proteins without excessive interference with downstream assays .
  • Compatibility with Reducing Agents : Combine with 50–100 mM DTT or β-mercaptoethanol to reduce disulfide bonds. Note that ADS may precipitate in acidic conditions; adjust buffer pH to 7–8 .
  • Electrophoresis Protocol : Replace sodium dodecyl sulfate (SDS) with ADS in Laemmli buffer systems for compatibility with ammonium-based gel running buffers (e.g., Tris-glycine-SDS) .

Basic: What safety and handling protocols are essential for ADS in laboratory settings?

ADS requires stringent safety measures due to its irritant properties and environmental toxicity:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is recommended when handling powdered ADS to avoid inhalation .
  • Waste Disposal : Collect ADS-containing solutions in sealed containers for incineration or approved chemical waste processing. Avoid discharge into drains due to acute aquatic toxicity .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced: How can researchers determine the critical micelle concentration (CMC) of ADS under varying experimental conditions?

The CMC of ADS is influenced by temperature, ionic strength, and solvent composition. To measure it:

  • Conductivity Titration : ADS solutions exhibit a conductivity inflection point at CMC. Prepare 0.1–10 mM ADS in deionized water and measure conductivity at 25°C. Plot conductivity vs. concentration; the CMC corresponds to the slope change .
  • Fluorescence Spectroscopy : Use pyrene as a hydrophobic probe. Pyrene’s fluorescence emission ratio (I₃/I₁) increases sharply at CMC. ADS concentrations of 0.5–5 mM are typical in aqueous systems .
  • Impact of Salts : Adding ammonium sulfate (≥0.1 M) lowers ADS CMC by screening electrostatic repulsion between headgroups. Adjust ionic strength to mimic physiological or experimental conditions .

Advanced: How can ADS-induced interference in colorimetric assays (e.g., Bradford) be mitigated?

ADS can distort protein quantification by competing with dye-binding sites or forming micelles. Strategies include:

  • Dilution and Detergent Removal : Dilute samples to ADS concentrations <0.1% (w/v). Use precipitation methods (e.g., chloroform-methanol) to isolate proteins .
  • Alternative Assays : Switch to detergent-compatible assays like BCA (bicinchoninic acid), which is less affected by anionic surfactants. Validate with standard curves spiked with ADS .
  • Blank Correction : Prepare assay blanks containing ADS at experimental concentrations to subtract background interference .

Advanced: What experimental approaches resolve contradictions in ADS-mediated protein aggregation studies?

Discrepancies in aggregation data often arise from batch-to-batch purity or buffer incompatibilities:

  • Purity Verification : Use USP-grade ADS and verify purity via ion chromatography (e.g., detect sulfate residuals) or mass spectrometry. Impurities like dodecanol can alter micelle stability .
  • Buffer Optimization : Replace Tris buffers with HEPES or phosphate buffers (pH 7–8) to avoid pH-dependent ADS precipitation. Include chelators (e.g., EDTA) to prevent metal-ion interactions .
  • Dynamic Light Scattering (DLS) : Characterize aggregate size distribution pre- and post-ADS treatment. Compare with control samples lacking ADS to isolate surfactant-specific effects .

Advanced: How does ADS compare to SDS in membrane protein studies?

While both are anionic surfactants, ADS offers distinct advantages and limitations:

  • Denaturation Efficiency : ADS is milder than SDS, preserving some native protein interactions. For partial denaturation, use 1% ADS with 0.5% CHAPS .
  • Compatibility with Crystallography : ADS is preferred over SDS in protein crystallization due to lower interference with ammonium sulfate precipitating agents .
  • Electrophoretic Resolution : ADS migrates faster than SDS in Tris-glycine systems, requiring adjusted run times for optimal band separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.